1,4-Bis(4-pyridyl)butane
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Overview
Description
1,4-Bis(4-pyridyl)butane is an organic compound with the molecular formula C14H16N2. It consists of a butane backbone with pyridyl groups attached to the first and fourth carbon atoms. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, forming complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-pyridyl)butane can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with 1,4-dibromobutane in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction typically occurs under mild conditions, with the use of a base like potassium carbonate and a solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-pyridyl)butane undergoes various chemical reactions, including:
Oxidation: The pyridyl groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridylamines.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
1,4-Bis(4-pyridyl)butane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Research is ongoing into its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-pyridyl)butane primarily involves its ability to coordinate with metal ions. The pyridyl groups act as electron donors, forming stable complexes with metal centers. This coordination can influence the electronic properties of the metal ions, making the compound useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-pyridyl)ethane: Similar structure but with an ethane backbone.
1,3-Bis(4-pyridyl)propane: Similar structure but with a propane backbone.
Uniqueness
1,4-Bis(4-pyridyl)butane is unique due to its longer butane backbone, which provides greater flexibility and allows for the formation of more complex structures in coordination chemistry. This flexibility can lead to the development of materials with enhanced properties compared to its shorter-chain analogs .
Properties
IUPAC Name |
4-(4-pyridin-4-ylbutyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWYLBJSCXVMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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